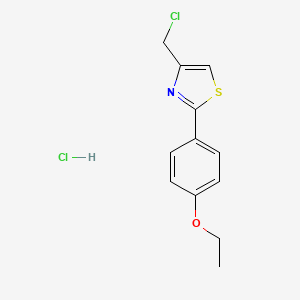

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole hydrochloride

Descripción

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole hydrochloride is a thiazole derivative characterized by:

- Core structure: A 1,3-thiazole ring with a chloromethyl (-CH2Cl) group at position 4 and a 4-ethoxyphenyl (-C6H4-OCH2CH3) substituent at position 2.

- Salt form: Hydrochloride (HCl) salt, enhancing solubility and stability for pharmaceutical applications.

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNOS.ClH/c1-2-15-11-5-3-9(4-6-11)12-14-10(7-13)8-16-12;/h3-6,8H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKJHUFSEJCYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835946 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole hydrochloride typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the thiazole ring. The chloromethyl group is introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include substituted thiazoles with various functional groups.

Oxidation Reactions: Products include thiazole sulfoxides and sulfones.

Reduction Reactions: Products include thiazolidines.

Aplicaciones Científicas De Investigación

Chemical Research

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis for creating more complex molecules.

- Reagent in Organic Chemistry : It is utilized as a reagent for various chemical reactions, facilitating the development of novel compounds.

Biological Research

-

Antimicrobial Activity : Studies have shown that 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole hydrochloride exhibits significant antimicrobial properties against various pathogens. For example:

-

Bacterial Activity :

Bacteria MIC (mg/mL) Bacillus cereus 0.23 Escherichia coli 0.47 Salmonella Typhimurium 0.70 -

Fungal Activity :

Fungus MIC (mg/mL) Trichophyton viride 0.11 Aspergillus niger 0.23 Penicillium funiculosum 0.11

-

Bacterial Activity :

- Anticancer Properties : The compound has been investigated for its anticancer potential, with studies suggesting that it may inhibit cancer cell proliferation through mechanisms such as tubulin polymerization inhibition . For instance, derivatives of this compound have shown improved antiproliferative activity against melanoma and prostate cancer cells when compared to related compounds .

Medical Applications

- Therapeutic Agent Development : Ongoing research aims to explore the potential of this compound as a therapeutic agent for various diseases, particularly infectious diseases and cancers. Its ability to form covalent bonds with nucleophilic sites on proteins or DNA suggests mechanisms through which it could exert biological effects.

Industrial Applications

- Pharmaceuticals and Agrochemicals : The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals, contributing to the development of new materials with enhanced properties.

Similar Compounds

| Compound | Unique Features |

|---|---|

| 4-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride | Lacks ethoxy group |

| 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride | Different substituent on phenyl ring |

The presence of the ethoxy group in 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole hydrochloride enhances its solubility and stability compared to similar compounds, potentially increasing its efficacy in therapeutic applications.

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The thiazole ring may also interact with enzymes or receptors, modulating their activity and leading to various physiological responses.

Comparación Con Compuestos Similares

Substituent Variations on the Phenyl Ring

Thiazole derivatives with substituted phenyl groups at position 2 exhibit distinct physicochemical and biological properties:

*Example from : 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 6202-74-0) highlights the prevalence of methoxy-substituted analogs.

Key Trends :

Variations in the Chloromethyl Group Position

The position of the chloromethyl group significantly impacts molecular interactions:

Key Insight :

- Position 4 chloromethyl derivatives are more common in commercial catalogs (e.g., ), suggesting synthetic accessibility.

Actividad Biológica

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole hydrochloride is a synthetic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on recent research findings.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound was evaluated for its antibacterial and antifungal activities against various pathogens.

Antibacterial Activity

A study highlighted the antibacterial efficacy of thiazole derivatives, including 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole hydrochloride. The Minimum Inhibitory Concentration (MIC) values indicated that this compound shows promising activity against several bacteria:

| Bacteria | MIC (mg/mL) |

|---|---|

| Bacillus cereus | 0.23 |

| Escherichia coli | 0.47 |

| Salmonella Typhimurium | 0.70 |

The compound exhibited moderate activity against these strains, with Bacillus cereus being the most sensitive organism tested .

Antifungal Activity

The antifungal properties of thiazole derivatives were also assessed. The compound demonstrated notable activity against various fungal strains:

| Fungus | MIC (mg/mL) |

|---|---|

| Trichophyton viride | 0.11 |

| Aspergillus niger | 0.23 |

| Penicillium funiculosum | 0.11 |

These results indicate that the compound is effective against common fungal pathogens, outperforming some standard antifungal agents like ketoconazole .

Anticancer Activity

The anticancer potential of thiazole derivatives has been a subject of extensive research. Preliminary findings suggest that compounds similar to 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole hydrochloride can inhibit cancer cell proliferation.

Research indicates that thiazole compounds may exert their anticancer effects through inhibition of tubulin polymerization, which is crucial for cancer cell division. A derivative from the same thiazole family showed IC50 values ranging from 0.7 to 3.81 μM against various cancer cell lines, suggesting a potent cytotoxic effect .

Enzyme Inhibition

In addition to antimicrobial and anticancer activities, the compound's potential as an enzyme inhibitor has been explored.

Xanthine Oxidase Inhibition

Studies have shown that certain thiazole derivatives can inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition is significant for conditions like gout and hyperuricemia. Compounds similar to 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole hydrochloride exhibited IC50 values indicating moderate inhibitory activity compared to established inhibitors like febuxostat .

Case Studies

- Antimicrobial Efficacy : A case study involving various thiazole derivatives highlighted their effectiveness against multi-drug resistant bacterial strains, emphasizing their potential role in developing new antimicrobial therapies.

- Anticancer Properties : Another study focused on the structure-activity relationship (SAR) of thiazole derivatives showed that modifications in the thiazole ring significantly enhanced their antiproliferative activity against melanoma and prostate cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.